Cas no 139501-93-2 (Benz[a]anthracene-7,12-dione,10,10'-methylenebis[1,2,3,4-tetrahydro-1,11-dihydroxy-8-methoxy-3-methyl-,(1S,1'S,3S,3'S)-)
139501-93-2 structure
Product Name:Benz[a]anthracene-7,12-dione,10,10'-methylenebis[1,2,3,4-tetrahydro-1,11-dihydroxy-8-methoxy-3-methyl-,(1S,1'S,3S,3'S)-
CAS-Nr.:139501-93-2
MF:C41H36O10
MW:688.718552589417
CID:158803
PubChem ID:196899
Update Time:2025-04-19
Benz[a]anthracene-7,12-dione,10,10'-methylenebis[1,2,3,4-tetrahydro-1,11-dihydroxy-8-methoxy-3-methyl-,(1S,1'S,3S,3'S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benz[a]anthracene-7,12-dione,10,10'-methylenebis[1,2,3,4-tetrahydro-1,11-dihydroxy-8-methoxy-3-methyl-,(1S,1'S,3S,3'S)-
- (1S,3S)-10-[[(1S,3S)-1,11-dihydroxy-8-methoxy-3-methyl-7,12-dioxo-1,2,3,4-tetrahydrobenzo[a]anthracen-10-yl]methyl]-1,11-dihydroxy-8-methoxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione
- Benz[a]anthracene-7,12-dione,10,10'-methylenebis[1,2,3,4-tetrahydro-1,11-dihydroxy-8-methoxy-3...
- (1S,3S,1'S,3'S)-10,10'-methanediylbis(1,11-dihydroxy-8-methoxy-3-methyl-1,2,3,4-tetrahydrotetraphene-7,12-dione)
- Benz(a)anthracene-7,12-dione, 10,10'-methylenebis(1,2,3,4-tetrahydro-1,11-dihydroxy-8-methoxy-3-methyl-, (1S-(1alpha,3alpha,10(1'R*,3'R*)))-
- Hatomarubigin D
- 139501-93-2
- DTXSID90161078
- CHEBI:220196
- CE 33D
-
- Inchi: 1S/C41H36O10/c1-16-9-18-5-7-22-30(28(18)24(42)11-16)40(48)34-32(38(22)46)26(50-3)14-20(36(34)44)13-21-15-27(51-4)33-35(37(21)45)41(49)31-23(39(33)47)8-6-19-10-17(2)12-25(43)29(19)31/h5-8,14-17,24-25,42-45H,9-13H2,1-4H3/t16-,17-,24-,25-/m0/s1
- InChI-Schlüssel: AASPEXAITKEFPE-SEMUBUJISA-N
- Lächelt: O[C@@H]1C2C3C(C4C(=C(C=C(C=4C(C=3C=CC=2C[C@H](C)C1)=O)OC)CC1C=C(C2C(C3C=CC4=C(C=3C(C=2C=1O)=O)[C@H](C[C@@H](C)C4)O)=O)OC)O)=O
Berechnete Eigenschaften
- Genaue Masse: 688.231
- Monoisotopenmasse: 688.231
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 51
- Anzahl drehbarer Bindungen: 4
- Komplexität: 1300
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.7
- Topologische Polaroberfläche: 168Ų
Experimentelle Eigenschaften
- Dichte: 1.433
- Siedepunkt: 982°Cat760mmHg
- Flammpunkt: 308.5°C
- Brechungsindex: 1.69
Benz[a]anthracene-7,12-dione,10,10'-methylenebis[1,2,3,4-tetrahydro-1,11-dihydroxy-8-methoxy-3-methyl-,(1S,1'S,3S,3'S)- Verwandte Literatur
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
139501-93-2 (Benz[a]anthracene-7,12-dione,10,10'-methylenebis[1,2,3,4-tetrahydro-1,11-dihydroxy-8-methoxy-3-methyl-,(1S,1'S,3S,3'S)-) Verwandte Produkte
- 56149-23-6(Doxorubicinolone, 90%(Mixture of Diastereomers))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Empfohlene Lieferanten
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz